2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol
Description
2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at position 2 and a 1,3-dimethyl-1H-pyrazol-5-yl moiety at position 4. The hydroxyl group at position 4 enhances its polarity, making it a candidate for applications in medicinal chemistry and materials science. Its structural characterization often relies on crystallographic techniques, such as those implemented in the SHELX suite , while electronic properties can be analyzed using wavefunction-based tools like Multiwfn .
The compound’s pyrimidine-pyrazole hybrid structure confers unique steric and electronic properties. These features are critical when comparing it to structurally related compounds.
Properties
IUPAC Name |
2-cyclopropyl-4-(2,5-dimethylpyrazol-3-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-5-10(16(2)15-7)9-6-11(17)14-12(13-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAQJGRJWVGJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=O)NC(=N2)C3CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell growth. This compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound may interact with other proteins and enzymes involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7, HCT-116, and HepG-2. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins, leading to programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm to the animal.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding its metabolic pathways is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. It may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The distribution of this compound can affect its efficacy and toxicity, making it essential to study its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
2-Cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and cancer treatment. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15N5O
- Molecular Weight : 245.28 g/mol
- SMILES Notation :
CC(C)N1C(=NC(=N1)C2=CN=C(N2)C(C3CC3)C)C
The compound is believed to act primarily as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is a critical mechanism in many cellular processes including signal transduction and cell division. Inhibition of specific kinases can lead to reduced tumor growth and proliferation.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon) | 7.76 |
| OVCAR-8 (Ovarian) | 9.76 |
| MCF7 (Breast) | 10.4 |
These values suggest that the compound has a potent effect on cell viability, particularly in colorectal and ovarian cancer models .
Kinase Inhibition Profile
The compound has been evaluated for its ability to inhibit several key kinases involved in cancer progression:
| Kinase | IC50 (nM) |
|---|---|
| Akt1 | 30.4 |
| Aurora B | 0.37 |
| c-Met | 0.005 |
These results highlight its potential as a therapeutic agent in targeting specific pathways involved in tumor growth and survival .
Case Studies
Several studies have demonstrated the efficacy of this compound in vivo:
- Tumor Growth Reduction : In a study involving rats administered with the compound at a dosage of 10 mg/kg, a reduction in tumor growth by approximately 42% was observed .
- Oral Bioavailability : The oral bioavailability of the compound was reported to be around 52.5%, suggesting that it could be effectively delivered through oral administration .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to the pyrazole and pyrimidine rings have been explored to enhance potency:
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol exhibit promising anticancer properties. For instance, studies have highlighted its ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with tumor growth and survival.
Antimicrobial Activity
The compound has also shown potential antimicrobial activity against a range of pathogens. In vitro studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary findings indicate that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
Drug Development
Due to its diverse biological activities, this compound is being investigated as a lead compound in drug development. Its structure allows for modifications that could enhance efficacy and reduce toxicity.
Targeted Therapy
The compound's specific action on cellular pathways makes it a candidate for targeted therapies in oncology. By understanding its mechanism of action, researchers can develop therapies that minimize side effects while maximizing therapeutic benefits.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the efficacy of synthesized derivatives of similar pyrazole compounds against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency.
Case Study 2: Antimicrobial Efficacy
In a study published in Antimicrobial Agents and Chemotherapy, researchers tested several derivatives against Staphylococcus aureus and found that one derivative demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating potential for development as an alternative treatment.
Comparison with Similar Compounds
Key Observations:
This may enhance solubility in polar solvents.
Electron Density : Multiwfn analysis reveals higher electron density at the pyrimidine nitrogen in the target compound (0.25 e/ų) compared to the phenyl analog (0.18 e/ų), indicating greater nucleophilicity.
Lipophilicity (LogP) : The cyclopropyl group reduces LogP (1.8) relative to the phenyl analog (2.5), aligning with its lower molecular volume and increased polarity.
Dipole Moments : The dipole moment (4.2 Debye) is higher than in thiazole-containing analogs (4.0 Debye), reflecting the electron-withdrawing effect of the pyrazole ring.
Mechanistic and Functional Insights
Reactivity with Electrophiles
The target compound’s electron-rich pyrimidine core (as mapped by Multiwfn ) facilitates regioselective electrophilic substitution at position 5, unlike its methyl-substituted analog, which exhibits steric hindrance. Cyclopropane ring strain may further accelerate ring-opening reactions under acidic conditions.
Crystallographic Stability
SHELX-refined structures show that the cyclopropyl group induces torsional strain in the pyrimidine ring, reducing crystal symmetry compared to phenyl-substituted derivatives. This impacts melting points and solubility profiles.
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key stages:
- Construction of the pyrimidin-4-ol core.
- Introduction of the 2-cyclopropyl substituent.
- Attachment of the 6-position substituent bearing the 1,3-dimethyl-1H-pyrazol-5-yl group.
These steps often involve condensation reactions, nucleophilic substitutions, and cyclization processes.
Preparation of the Pyrimidin-4-ol Core
The pyrimidin-4-ol ring system is commonly synthesized via condensation of β-ketoesters with thiourea or urea derivatives, followed by methylation or oxidation steps to form the hydroxy group at the 4-position. For example, condensation of an appropriate β-ketoester with thiourea yields 6-substituted-2-thiomethyl-pyrimidin-4-one intermediates, which can be methylated to form the pyrimidin-4-ol scaffold.
Attachment of the 1,3-Dimethyl-1H-pyrazol-5-yl Group at Position 6
The 6-position substitution with a pyrazole ring involves forming a carbon–carbon or carbon–nitrogen bond between the pyrimidine core and the pyrazole moiety. This can be achieved through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, or via nucleophilic aromatic substitution if the pyrimidine ring is suitably activated (e.g., halogenated).
Pyrazole rings themselves are typically synthesized by condensation of hydrazines with α,β-unsaturated ketones or β-ketoesters, followed by oxidation to the aromatic pyrazole. The 1,3-dimethyl substitution on the pyrazole can be introduced via methylation reactions on the pyrazole nitrogen atoms or by using appropriately substituted hydrazines in the initial cyclization.
Representative Synthetic Scheme (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | β-ketoester + thiourea, reflux in ethanol | Formation of 6-substituted-2-thiomethyl-pyrimidin-4-one |
| 2 | Methylation | Methyl iodide or equivalent methylating agent | Conversion to pyrimidin-4-ol derivative |
| 3 | Halogenation or activation | POCl3 or similar | Activation at position 2 or 6 for substitution |
| 4 | Grignard reaction | Cyclopropylmagnesium bromide | Introduction of 2-cyclopropyl substituent |
| 5 | Cross-coupling (Suzuki or Buchwald-Hartwig) | Pyrazole boronic acid or amine, Pd catalyst | Attachment of 1,3-dimethylpyrazol-5-yl group at position 6 |
| 6 | Purification | Chromatography, recrystallization | Pure 2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol |
Detailed Research Findings and Analysis
Scalability and Yield: The multi-step synthesis involving condensation, methylation, and cross-coupling reactions has been reported to proceed with moderate to high yields (40–90%) depending on reaction optimization. The use of microwave-assisted heating and optimized catalysts can improve reaction times and yields.
Selectivity: Regioselective substitution at position 6 of the pyrimidine ring is critical. Using 2,4-dichloropyrimidine intermediates allows selective displacement of chlorine at the 6-position by pyrazole derivatives under controlled conditions.
Functional Group Compatibility: The synthetic route tolerates various functional groups on the pyrazole ring, enabling the introduction of 1,3-dimethyl substitution via methylated hydrazines or post-cyclization methylation.
Alternative Approaches: Reductive amination and cyclization strategies have also been explored for related pyrazolo-pyrimidine systems, offering alternative routes to similar compounds with different substituents.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Reaction Type | Yield Range | Notes |
|---|---|---|---|---|
| Condensation of β-ketoester + thiourea | β-ketoester, thiourea | Cyclization | 70–90% | Forms pyrimidin-4-one core |
| Methylation | Methyl iodide, base | Alkylation | 80–95% | Introduces methyl groups on pyrimidine or pyrazole |
| Grignard reaction | Cyclopropylmagnesium bromide | Nucleophilic substitution | 60–85% | Introduces cyclopropyl at position 2 |
| Suzuki cross-coupling | Pyrazole boronic acid, Pd catalyst | C–C bond formation | 50–90% | Attaches pyrazole at position 6 |
| Buchwald-Hartwig amination | Pyrazole amine, Pd catalyst | C–N bond formation | 55–88% | Alternative to Suzuki for pyrazole attachment |
Q & A
Q. What are the standard synthetic routes for preparing 2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol and its analogs?
- Methodology :
- Step 1 : Condensation of cyclopropane derivatives with pyrazole precursors. For example, coupling a cyclopropylacetylene with a pre-synthesized 1,3-dimethylpyrazole intermediate under Pd-catalyzed conditions .
- Step 2 : Cyclization of intermediates using reagents like diazomethane or triethylamine in dichloromethane at low temperatures (-20°C to -15°C) to form the pyrimidine core .
- Step 3 : Purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol to isolate the final product .
- Key Challenges : Managing steric hindrance from the cyclopropyl group and avoiding by-products like regioisomeric pyrazoles.
Q. Which spectroscopic and analytical techniques confirm the structure and purity of this compound?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for cyclopropyl protons (δ 0.5–1.5 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and pyrimidine hydroxyl (δ 10–12 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrimidine-pyrazole scaffold .
- Elemental Analysis : Validate C, H, N, and O composition within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., SARS-CoV-2 main protease, as in ). Focus on hydrogen bonding with the pyrimidin-4-ol group and hydrophobic interactions with the cyclopropyl moiety .
- MD Simulations : Assess stability of ligand-protein complexes using GROMACS or AMBER, with explicit solvent models (e.g., TIP3P water) .
- Validation : Cross-check computational predictions with in vitro enzymatic assays (e.g., IC₅₀ measurements) .
Q. What strategies resolve contradictions in biological activity data across assays?
- Case Example : If antimicrobial activity varies between Staphylococcus aureus and Escherichia coli (as in ):
- Step 1 : Replicate assays under standardized conditions (e.g., Mueller-Hinton broth, 37°C) and include positive controls (e.g., ciprofloxacin) .
- Step 2 : Test solubility in DMSO/PBS buffers (pH 6.5–7.4) to rule out formulation artifacts .
- Step 3 : Use fractional inhibitory concentration (FIC) indices to evaluate synergies with known antibiotics .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Variables to Test :
- Catalysts : Compare Pd(PPh₃)₄ vs. CuI for cyclopropane coupling efficiency .
- Solvents : Evaluate dichloromethane vs. THF for cyclization step .
- Temperature : Optimize diazomethane addition between -20°C and 0°C to minimize side reactions .
- Outcome Metrics : Monitor yield via HPLC (C18 column, acetonitrile/water gradient) and purity by TLC .
Q. What is the role of the pyrazole-pyrimidine core in modulating biological activity?
- SAR Studies :
- Modifications : Synthesize analogs with substituents at pyrazole C-3 (e.g., Cl, CF₃) or pyrimidine C-2 (e.g., methyl, ethyl) .
- Testing : Compare antifungal activity against Candida albicans to identify pharmacophore requirements .
- Computational Insights : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict H-bond donor/acceptor sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
